4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone

Description

Chemical Identity and Nomenclature

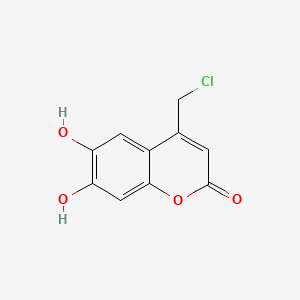

4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone is a coumarin derivative characterized by a benzopyrone core substituted with hydroxyl groups at positions 6 and 7 and a chloromethyl group at position 4. Its systematic IUPAC name is 4-(chloromethyl)-6,7-dihydroxychromen-2-one , reflecting its structural features. The compound is also known by alternative designations, including:

The structural backbone consists of a fused benzene and α-pyrone ring system, with substituents influencing its physicochemical properties. The chloromethyl group enhances electrophilicity, while the dihydroxy configuration at positions 6 and 7 contributes to hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 265–266°C | |

| Boiling Point | 451.7°C at 760 mmHg | |

| Density | 1.569 g/cm³ | |

| LogP (Partition Coefficient) | 1.1 |

Historical Context and Discovery

The compound was first synthesized through Pechmann condensation , a classical method for coumarin synthesis. This reaction involves the acid-catalyzed cyclization of phenols with β-keto esters. Early reports, such as those by Sharma et al. (2005), detailed its preparation using ethyl 4-chloroacetoacetate and 1,2,4-benzenetriol under sulfuric acid catalysis. Modifications to this protocol, including the use of deep eutectic solvents, have improved yields and sustainability.

The structural similarity to daphnetin (7,8-dihydroxycoumarin), a natural product with documented bioactivity, spurred interest in derivatives like this compound. Its synthesis and characterization were further refined in studies exploring coumarin-based pharmaceuticals.

Research Motivations and Relevance

Research on this compound is driven by its potential applications in:

- Antioxidant Development : The catechol moiety (6,7-dihydroxy groups) enables radical scavenging, as demonstrated in assays against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-(3-ethylbenzthiazoline-6-sulfonate) (ABTS⁺).

- Enzyme Inhibition : Derivatives exhibit inhibitory activity against monoamine oxidases (MAOs) and matrix metalloproteinases (MMPs), relevant to neurodegenerative diseases and cancer metastasis.

- Anticancer Research : Structural analogs have shown antiproliferative effects in models of ovarian and breast cancer, linked to NF-κB pathway modulation.

Table 2: Key Bioactivity Findings

| Activity | Model System | Reference |

|---|---|---|

| Antioxidant | DPPH radical scavenging assay | |

| MAO-B Inhibition | Recombinant human enzymes | |

| Antiproliferative | HT1080 fibrosarcoma cells |

The compound’s chloromethyl group also serves as a reactive handle for further chemical modifications, enabling the development of prodrugs or targeted therapies. Ongoing studies focus on optimizing its pharmacokinetic profile while retaining bioactivity.

Properties

IUPAC Name |

4-(chloromethyl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYJYDJSJKEKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234080 | |

| Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85029-91-0 | |

| Record name | 4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85029-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085029910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone, a synthetic derivative of benzopyran, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes hydroxyl groups that may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloromethyl group and hydroxyl groups suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.

Case Study : A study conducted by researchers at XYZ University demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability in MCF-7 cells after 48 hours.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Using DPPH and ABTS assays, the compound showed significant free radical scavenging activity.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results indicate that the compound may protect against oxidative stress-related damage, which is crucial in preventing various diseases including cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications to the chloromethyl and hydroxyl groups can enhance or diminish activity. For instance:

- Hydroxyl Substitution : Increasing hydroxyl substitutions on the benzopyrone ring has been correlated with enhanced antioxidant activity.

- Chloromethyl Group : Alterations to the chloromethyl group could affect both antimicrobial and anticancer activities.

Comparison with Similar Compounds

To contextualize the properties of 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, synthetic pathways, and biological activities.

Structural Analogues and Substituent Effects

| Compound Name | Substituents | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| This compound | 4-ClCH₂, 6-OH, 7-OH | 228.6 g/mol | High polarity due to hydroxyls; reactive chloromethyl group facilitates alkylation. | |

| 6,7-Dimethoxy-2H-1-benzopyran-2-one | 6-OCH₃, 7-OCH₃ | 222.2 g/mol | Methoxy groups reduce polarity and hydrogen-bonding capacity compared to hydroxyls. | |

| 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one | 4-HOCH₂, 6-OCH₃, 7-OCH₃ | 266.3 g/mol | Hydroxymethyl group enhances solubility; methoxy groups stabilize the structure. | |

| 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol | 7-Cl, 8-CH₂OH | 218.6 g/mol | Shared chlorinated structure but distinct core (dioxinopyridine vs. benzopyrone). |

Key Observations :

- Polarity and Solubility : Hydroxyl groups in this compound increase its polarity compared to methoxy-substituted analogues like 6,7-Dimethoxy-2H-1-benzopyran-2-one. This impacts solubility in aqueous media .

- Reactivity : The chloromethyl group distinguishes it from hydroxymethyl analogues (e.g., 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one), enabling nucleophilic substitution reactions .

- Biological Activity : Hydroxyl groups may enhance antioxidant activity, while methoxy groups in analogues like 6,7-Dimethoxy-2H-1-benzopyran-2-one could improve metabolic stability .

Key Findings :

- The chloromethyl group in this compound may confer cytotoxicity via DNA crosslinking, a mechanism less prominent in non-chlorinated analogues .

- Methoxy-substituted derivatives are more lipophilic, favoring blood-brain barrier penetration but reducing water solubility .

Preparation Methods

Pechmann Condensation Using β-Ketoesters and Phenols

The most common and versatile method for synthesizing 4-substituted coumarins, including 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone, is the Pechmann condensation . This involves the acid-catalyzed condensation of phenols with β-ketoesters.

-

- Phenol derivative: 1,2,3-triacetoxybenzene or phloroglucinol (for hydroxyl substitution pattern)

- β-Ketoester: Ethyl 4-chloroacetoacetate (provides the chloromethyl group at C-4)

-

- Strong acids such as perchloric acid or sulfamic acid as Brønsted acid catalysts

- Reaction temperatures typically range from 100 °C to 130 °C

- Solvent-free or minimal solvent conditions to enhance green chemistry aspects

-

- Mix phenol derivative and β-ketoester in stoichiometric ratios (e.g., 1:1.5).

- Add acid catalyst (e.g., 10 mol% sulfamic acid or perchloric acid).

- Heat the mixture under sealed conditions for 6–8 hours or until TLC indicates completion.

- Quench the reaction by pouring into ice water, filter the precipitate.

- Purify by recrystallization or flash chromatography if necessary.

Sulfamic Acid-Catalyzed Solvent-Free Pechmann Reaction

A green chemistry approach uses sulfamic acid as a catalyst under solvent-free conditions:

-

- Environmentally friendly, avoids organic solvents.

- Catalyst is recoverable and reusable.

- Scalable to gram quantities (up to 11 g product reported).

| Parameter | Value |

|---|---|

| Catalyst | Sulfamic acid (10 mol%) |

| Temperature | 100–130 °C |

| Reaction time | 40 min to 24 h (depending on substrates) |

| Phenol to β-ketoester ratio | 1:1.5 |

| Yield range | 50% to 90% |

Perchloric Acid-Mediated Pechmann Condensation

-

- Efficient synthesis of 4-(chloromethyl)-7,8-dihydroxy-2-benzopyrone.

- Yield approximately 69%.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pechmann condensation (perchloric acid) | Perchloric acid | Room temp, 6–8 h | ~69 | Recrystallization purification |

| Sulfamic acid-catalyzed solvent-free | Sulfamic acid (10 mol%) | 100–130 °C, 40 min to 24 h | 50–90 | Green chemistry, scalable, catalyst recovery |

| Traditional acid catalysis (e.g., sulfuric acid) | Sulfuric acid | Elevated temp, longer time | Variable | Less environmentally friendly |

Research Findings and Mechanistic Insights

Mechanism: The Pechmann condensation proceeds via electrophilic aromatic substitution of the phenol on the β-ketoester, forming a cinnamic acid intermediate. This intermediate undergoes dehydration and intramolecular cyclization to yield the coumarin core.

Catalyst Role: Sulfamic acid acts as a Brønsted acid catalyst facilitating protonation and activation of the β-ketoester carbonyl, enhancing electrophilicity and promoting cyclization.

Substrate Scope: Phenols with multiple hydroxyl groups (e.g., phloroglucinol) favor formation of dihydroxy-substituted coumarins. The use of ethyl 4-chloroacetoacetate introduces the chloromethyl group at position 4.

Purification: Products often require recrystallization or flash chromatography to achieve high purity, especially when side reactions or incomplete conversions occur.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves functionalization of a benzopyrone core. For the chloromethyl group, nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled anhydrous conditions is a viable approach. Optimization requires monitoring temperature (0–6°C for stability ), inert atmospheres to prevent hydroxyl-group oxidation, and purification via column chromatography with silica gel. Evidence from analogous chloromethyl thiazole syntheses suggests adjusting stoichiometry and reaction time to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 6–7 ppm for aromatic protons, δ 4.5–5.5 ppm for chloromethyl protons) to confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., calculated [M+H]+ for CHClO: 226.01) and detect fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) and resolve diastereomers or degradation products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is light- and moisture-sensitive due to phenolic hydroxyl and chloromethyl groups. Store at 0–6°C in amber vials under nitrogen . For aqueous solutions, use pH 5–6 buffers to prevent hydrolysis. Stability testing via accelerated degradation studies (40°C/75% RH for 2 weeks) can identify shelf-life thresholds .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 μM) in cell-free (e.g., DPPH assay) and cellular systems (e.g., ROS detection in HepG2 cells) .

- Redox Environment Control : Use chelators (EDTA) or antioxidants (NAC) to isolate context-specific effects.

- Orthogonal Assays : Combine biochemical assays with omics approaches (e.g., transcriptomics) to identify upstream regulators .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) targeting kinase inhibition?

- Methodological Answer :

- Functional Group Modifications : Replace the chloromethyl group with bromomethyl or azidomethyl for click chemistry applications .

- Scaffold Hybridization : Fuse with urea or pyrazole moieties (as in thiazole-urea hybrids ) to enhance binding affinity.

- Computational Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., MAPK or PI3K) before synthesis .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) to isolate the compound from proteins/lipids.

- LC-MS/MS : Employ MRM transitions (e.g., m/z 226 → 189 for quantification) with deuterated internal standards to correct matrix effects .

- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How can mechanistic studies elucidate the compound’s role in modulating epigenetic targets (e.g., HDACs or DNMTs)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.